molecular formula C11H19ClO B2649087 1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane CAS No. 2287311-71-9

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane

Cat. No.: B2649087
CAS No.: 2287311-71-9
M. Wt: 202.72
InChI Key: DHZMXUCPGPEMST-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in drug design due to its ability to improve the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks.

Industrial Production Methods

Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties has been developed . This method provides an efficient and scalable approach to producing these compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the bicyclo[1.1.1]pentane scaffold.

Scientific Research Applications

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane Derivatives: Other derivatives of bicyclo[1.1.1]pentane, such as those with different substituents on the bicyclo[1.1.1]pentane scaffold.

    Phenyl Ring Bioisosteres: Compounds that use bicyclo[1.1.1]pentane as a bioisostere for phenyl rings in drug design.

Uniqueness

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the chloromethyl and methoxybutyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO/c1-13-5-3-2-4-10-6-11(7-10,8-10)9-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZMXUCPGPEMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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